SCD Inhibition Potency in CYP4F11-Defined Cells
N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide exhibits differential SCD inhibitory potency that depends on cellular CYP4F11 expression status. In NCI-H2122 lung cancer cells expressing CYP4F11, the compound shows an IC50 of 2.60 μM, whereas in H2009 cells lacking CYP4F11 expression, potency drops approximately 12-fold to an IC50 of 31 μM [1]. By comparison, the unsubstituted parent compound N-(1,3-benzothiazol-2-yl)benzamide and the 2-methoxy positional isomer lack publicly reported SCD inhibition data in these specific cellular models, making the 4-methoxy compound the characterized entity for this target-cell context pair [2]. This context-dependent activity profile provides a defined baseline for researchers investigating SCD as a metabolic target in cancer.
| Evidence Dimension | SCD inhibition potency in CYP4F11-expressing vs non-expressing lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 2.60 μM (NCI-H2122, CYP4F11+); IC50 = 31 μM (H2009, CYP4F11−) |
| Comparator Or Baseline | Unsubstituted N-(1,3-benzothiazol-2-yl)benzamide and 2-methoxy isomer: no publicly reported SCD inhibition data in these cell lines |
| Quantified Difference | ~12-fold potency differential between CYP4F11(+) and CYP4F11(−) cell contexts for the target compound; comparator data absent |
| Conditions | Human NCI-H2122 and H2009 lung cancer cell lines; 96-hr incubation; cell viability assessed by CellTiter-Glo reagent (BindingDB assay ID 13 and 14, curated from ChEMBL) |
Why This Matters
For researchers investigating SCD as a metabolic oncology target, this compound is the only benzothiazole-benzamide derivative with defined, cell-context-dependent SCD inhibition data, enabling experimental design that accounts for CYP4F11-mediated metabolic effects.
- [1] BindingDB. BDBM50544480 (CHEMBL1529450). Stearoyl-CoA desaturase inhibition data. Monomer ID 50544480. View Source
- [2] ChEMBL. CHEMBL1529450 Compound Report Card. 31 total bioactivity data points. European Bioinformatics Institute. View Source
